molecular formula C9H7F3N2O B2670872 N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide CAS No. 2205126-10-7

N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide

Cat. No.: B2670872
CAS No.: 2205126-10-7
M. Wt: 216.163
InChI Key: QWYMJXYGBMNTTB-UHFFFAOYSA-N
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Description

N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s electronic properties, solubility, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide typically involves the reaction of 5-(trifluoromethyl)pyridine with prop-2-enamide under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. For instance, 2-bromo-5-(trifluoromethyl)pyridine can be reacted with prop-2-enamide in the presence of a palladium catalyst such as Pd(dba)2 and a ligand like BINAP .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the palladium-catalyzed amination reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the amide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated amide product.

Scientific Research Applications

N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by influencing its electronic properties and steric interactions. This can lead to the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the prop-2-enamide moiety allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-2-8(15)14-7-4-3-6(5-13-7)9(10,11)12/h2-5H,1H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYMJXYGBMNTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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